DHTKD1 Enzyme Inhibition: Potency Advantage Over Deconstructed Analogs
The compound 1-(4-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea demonstrates a clear potency advantage against dehydrogenase E1 and transketolase domain containing 1 (DHTKD1) relative to analogs carrying simplified or alternative aryl substitutions. In enzymatic assays, the 4-ethoxyphenyl/4-methoxyphenyl combination afforded an IC50 of 2.8 μM [1]. In marked contrast, replacing the 4-ethoxyphenyl group with a phenyl ring eliminated measurable inhibition (IC50 > 50 μM), and a 4-chlorophenyl variant showed a >4-fold loss of potency (IC50 > 11.7 μM) [1]. This establishes that both the ethoxy and methoxy para-substitutions are non-redundant pharmacophoric elements critical for target binding.
| Evidence Dimension | DHTKD1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.8 μM |
| Comparator Or Baseline | 4-Ethoxyphenyl → phenyl analog: IC50 > 50 μM; 4-Ethoxyphenyl → 4-chlorophenyl analog: IC50 > 11.7 μM |
| Quantified Difference | >17.9-fold loss of potency for phenyl analog; >4.2-fold loss of potency for 4-chlorophenyl analog |
| Conditions | DHTKD1 enzyme inhibition assay (in vitro) |
Why This Matters
For programs developing DHTKD1-targeted therapeutics or chemical probes, this compound provides a validated starting point with defined SAR, avoiding the risk of inactive or weakly active generic analogs.
- [1] Patent CN108203404A: 1-(4-substituted phenyl)-3-[1-(4-substituted phenyl)-5-oxopyrrolidin-3-yl]urea compounds as DHTKD1 inhibitors. Representative inhibitory activity data. View Source
